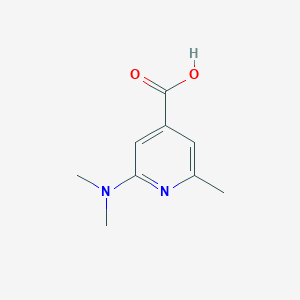
3,3'-(1,3-Phenylenedioxy)dianiline-15N2
Vue d'ensemble
Description
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 is a compound with the molecular formula C18H16N2O2 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two amino groups attached to a phenylenedioxy structure, with nitrogen atoms labeled with the isotope 15N . It has a melting point of 107-109°C .
Méthodes De Préparation
The synthesis of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves several steps. One common synthetic route includes the reaction of 1,3-dihydroxybenzene with 3-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using hydrogen gas and a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives and substituted aniline derivatives .
Applications De Recherche Scientifique
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in labeling studies due to the presence of the 15N isotope, which is useful in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: It may be explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of various derivatives. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 include:
4,4’-(1,3-Phenylenedioxy)dianiline: This compound has a similar structure but with amino groups in different positions.
4,4’-Oxydianiline: This compound has an oxygen bridge between two aniline groups.
4,4’-Diaminodiphenylmethane: This compound has a methylene bridge between two aniline groups
The uniqueness of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 lies in its specific arrangement of amino groups and the presence of the 15N isotope, which makes it valuable for labeling studies and NMR spectroscopy .
Propriétés
IUPAC Name |
3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYOQYISDAQER-QTKWTTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583994 | |
| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-23-7 | |
| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1627762.png)
![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)








![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)

